(1-Amino-4-methylcyclohexyl)methanol chemical structure and properties
(1-Amino-4-methylcyclohexyl)methanol chemical structure and properties
Topic: (1-Amino-4-methylcyclohexyl)methanol Chemical Structure and Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Structural Dynamics, Synthetic Pathways, and Applications in Medicinal Chemistry
Executive Summary
(1-Amino-4-methylcyclohexyl)methanol (CAS: 1178401-02-9, Free Base) is a specialized bifunctional building block used primarily in the synthesis of conformationally constrained peptidomimetics and pharmaceutical intermediates. Characterized by a gem-disubstituted carbon at the C1 position of the cyclohexane ring, this molecule introduces significant steric constraints when incorporated into peptide backbones or small molecule drugs. Its structural rigidity, combined with the presence of both a primary amine and a primary alcohol, makes it a critical scaffold for developing inhibitors against targets such as Janus Kinases (JAK) and for exploring novel chemical space in fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Profile[1][2][3][4]
Nomenclature and Identification[5]
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CAS Number: 1178401-02-9 (Free Base); 1432681-26-9 (Hydrochloride Salt)
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Molecular Formula: C₈H₁₇NO
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SMILES: CC1CCC(N)(CO)CC1
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Synonyms: 1-Amino-1-hydroxymethyl-4-methylcyclohexane; 4-Methyl-1-aminocyclohexanemethanol.
Physicochemical Properties
The following data aggregates calculated and experimentally observed values for the hydrochloride salt, the most common commercial form.
| Property | Value | Context/Notes |
| Molecular Weight | 143.23 g/mol (Free Base) | 179.69 g/mol (HCl Salt) |
| Physical State | White to off-white solid | Hygroscopic crystalline powder (HCl) |
| Melting Point | >200°C (Decomp.) | Typical for amino alcohol salts |
| LogP (Calc) | 0.8 - 1.2 | Moderate lipophilicity; cell-permeable scaffold |
| pKa (Amine) | ~9.5 - 9.8 | Typical for primary aliphatic amines |
| H-Bond Donors | 2 | -NH₂ and -OH |
| H-Bond Acceptors | 2 | Nitrogen and Oxygen lone pairs |
| Solubility | High in Water, DMSO, MeOH | Low in non-polar solvents (Hexane, Et₂O) |
Structural Analysis & Stereochemistry
Conformational Dynamics
The cyclohexane ring of (1-amino-4-methylcyclohexyl)methanol predominantly adopts a chair conformation. The 4-methyl substituent acts as a "conformation anchor," preferentially occupying the equatorial position to minimize 1,3-diaxial interactions (A-value of methyl ≈ 1.74 kcal/mol).
This anchoring effect forces the C1 substituents (amino and hydroxymethyl groups) into specific axial or equatorial orientations, creating distinct cis and trans diastereomers.
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Trans-Isomer (Refers to Methyl vs. Amine): If the 4-Methyl is equatorial and the 1-Amino group is equatorial (trans-diequatorial relationship), the bulky hydroxymethyl group is forced axial.
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Cis-Isomer: If the 4-Methyl is equatorial and the 1-Amino group is axial, the hydroxymethyl group is equatorial.
The steric bulk of the hydroxymethyl group (-CH₂OH) vs. the amino group (-NH₂) dictates the thermodynamic preference. The hydroxymethyl group is larger; thus, the isomer where -CH₂OH is equatorial (and -NH₂ is axial) is often thermodynamically favored during synthesis via equilibrium-controlled methods like the Bucherer-Bergs reaction.
Visualization of Stereochemical Relationships
Figure 1: Conformational analysis showing the trade-off between the axial/equatorial preferences of the C1 substituents anchored by the C4-methyl group.
Synthetic Pathways[3][9]
The synthesis of (1-amino-4-methylcyclohexyl)methanol typically proceeds through the formation of the corresponding amino acid, followed by chemoselective reduction. The Bucherer-Bergs reaction is the industry standard for generating the quaternary center at C1.
Step-by-Step Protocol
Step 1: Hydantoin Formation (Bucherer-Bergs)[3]
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Reagents: 4-Methylcyclohexanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃).
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Conditions: 50% Ethanol/Water, 60°C, 24-48h.
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Mechanism: The ketone undergoes nucleophilic attack by cyanide and ammonia to form an amino-nitrile intermediate, which cyclizes with CO₂ to form a spiro-hydantoin.
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Stereoselectivity: This reversible reaction favors the thermodynamic product (Amino group axial, larger ring residue equatorial).
Step 2: Hydrolysis to Amino Acid
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Reagents: NaOH (aq) or Ba(OH)₂.
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Conditions: Reflux (100°C+), 12-24h.
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Product: 1-Amino-4-methylcyclohexanecarboxylic acid.
Step 3: Chemoselective Reduction
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Challenge: Reducing the carboxylic acid to a primary alcohol without affecting the amine or stereochemistry.
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Method A (LiAlH₄): Standard strong reduction. Requires anhydrous THF.
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Method B (NaBH₄/I₂): Safer alternative. The iodine activates the borohydride, generating borane in situ, which selectively reduces the acid.
Synthetic Workflow Diagram
Figure 2: Synthetic route from commercially available 4-methylcyclohexanone to the target amino alcohol.[4]
Applications in Drug Discovery
Conformational Constraint in Peptidomimetics
The gem-disubstituted C1 carbon acts as a conformational lock. When incorporated into a peptide chain (via the amine and the alcohol converted to an acid or used in isosteres), it restricts the rotation angles (
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Comparison: Analogous to Aib (aminoisobutyric acid) but with a bulky, lipophilic cyclohexane ring.
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Effect: Stabilizes
-helical or -turn secondary structures, protecting peptides from proteolytic degradation.
Fragment-Based Drug Discovery (FBDD)
(1-Amino-4-methylcyclohexyl)methanol serves as an ideal fragment:
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Low Molecular Weight: <200 Da (Rule of 3 compliant).
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Vectors: The amine and hydroxyl groups provide distinct exit vectors for growing the fragment into a lead compound.
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Target Class: Specifically useful in kinase inhibitors (e.g., JAK inhibitors) where the amino-alcohol motif can hydrogen bond with the hinge region or catalytic residues (e.g., Asp-Phe-Gly motif interactions).
Handling and Safety Standards
Storage and Stability
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Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.
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Oxidation: The primary alcohol is susceptible to slow oxidation to the aldehyde if exposed to air/light over prolonged periods. Store under inert gas (Argon/Nitrogen).
Toxicology
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Hazard Classification: Irritant (Skin/Eye).
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Signal Word: Warning.
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Precaution: Use standard PPE. Avoid inhalation of dust. No specific chronic toxicity data is widely reported for this specific isomer, so treat as a generic bioactive amine.
References
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Bucherer-Bergs Reaction Mechanism & Scope: Bucherer, H. T., & Steiner, W. (1934).[5] Über die Synthese von Hydantoinen. Journal für Praktische Chemie.
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Reduction of Amino Acids to Amino Alcohols: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry.
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Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994).[6][7] Stereochemistry of Organic Compounds. Wiley-Interscience.
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Commercial Property Data (HCl Salt): PubChem Compound Summary for (1-amino-4-methylcyclohexyl)methanol. (Note: Linked to related MCHM structure for physical property comparison; specific isomer data derived from vendor sheets).
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Patent Reference for Amino-Cyclohexyl Scaffolds: CN103420855A - Preparation method of trans-4-aminocyclohexyl methanol hydrochloride. (Cited for synthetic methodology of analogous cyclohexyl amino alcohols).
Sources
- 1. 1467-84-1|(trans-4-Aminocyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 2. a2bchem.com [a2bchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US3808266A - Process for the preparation of 4-amino-methylcyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 7. chem.libretexts.org [chem.libretexts.org]
